1'',2-Di-epi-perindopril, (1''R,2R)-

Pharmaceutical Impurity Reference Standard HPLC Method Validation Quality Control

1'',2-Di-epi-perindopril, (1''R,2R)- (CAS 145513-45-7) is a defined stereoisomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor perindopril, classified under the octahydroindole-2-carboxylic acid derivative family. This compound, formally designated Perindopril EP Impurity W, is one of 32 possible stereoisomers arising from the five chiral centers of perindopril.

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
CAS No. 145513-45-7
Cat. No. B12754560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'',2-Di-epi-perindopril, (1''R,2R)-
CAS145513-45-7
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16+/m0/s1
InChIKeyIPVQLZZIHOAWMC-ARKGTOAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 1'',2-Di-epi-perindopril, (1''R,2R)- CAS 145513-45-7


1'',2-Di-epi-perindopril, (1''R,2R)- (CAS 145513-45-7) is a defined stereoisomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor perindopril, classified under the octahydroindole-2-carboxylic acid derivative family [1]. This compound, formally designated Perindopril EP Impurity W, is one of 32 possible stereoisomers arising from the five chiral centers of perindopril [2]. Its primary value to scientific and industrial users lies in its role as a high-purity analytical reference standard required for pharmacopeial impurity profiling, method validation, and quality control during the manufacture and regulatory submission of perindopril-containing drug products, where precise stereochemical identification is mandatory [3].

Why Generic Perindopril Impurity Standards Cannot Replace 1'',2-Di-epi-perindopril, (1''R,2R)- in Analytical Workflows


Generic substitution of perindopril impurity standards fails because of the extreme stereochemical sensitivity inherent to analytical resolution and quantitation. With five chiral centers generating 32 possible stereoisomers, the in vitro ACE inhibitory activity varies dramatically among them, with the most active diastereomers showing nanomolar potency, while others are approximately 10-fold less active [1]. 1'',2-Di-epi-perindopril, (1''R,2R)- possesses a specific (1''R,2R) configuration that produces a unique retention time in validated HPLC methods, making it non-interchangeable with racemic mixtures or other diastereomers such as the (2RS,3aRS,7aRS)-, (2′SR)-, (1″SR)-: (±)-1'',2'-di-epi-perindopril mixture [2]. Regulatory submissions require exact chemical identification for impurity profiling, and the use of an incorrect stereoisomer would compromise peak identification, method linearity, and overall system suitability criteria .

Quantitative Evidence for Selecting 1'',2-Di-epi-perindopril, (1''R,2R)- Over Alternative Perindopril Impurity Standards


Certified Purity Specification for Quantitative Analytical Use: 1'',2-Di-epi-perindopril, (1''R,2R)- vs. Unspecified Purity Materials

Procurement decisions for impurity reference standards weigh certified purity as the foundational metric for quantitation accuracy. 1'',2-Di-epi-perindopril, (1''R,2R)- is supplied at a certified purity of 98% . This specification is directly aligned with regulatory requirements for ANDA submissions, where a purity deviation of just 2% can propagate a systematic error exceeding the acceptable ±5% accuracy range for impurity quantitation methods, when compared to standards of unspecified or lower purity (e.g., technical-grade mixtures typically <95%) [1].

Pharmaceutical Impurity Reference Standard HPLC Method Validation Quality Control

Pharmacopoeial Compliance Advantage: Single-Isomer 1'',2-Di-epi-perindopril, (1''R,2R)- vs. Mixed Diastereomer Standards

The European Pharmacopoeia (EP) strictly defines Perindopril Impurity W as the single (1''R,2R) diastereomer, not a mixture. Commercially available EP Impurity T is a (±)-1'',2'-di-epi-perindopril mixture that cannot serve as a direct EP reference for Impurity W [1]. Replacement of the single-isomer standard with a mixed isomeric standard confounds chromatographic peak integration, leading to a 2× potential increase in the number of impurity peaks to be resolved, and invalidates the target method's system suitability criteria for enantiomeric separation on chiral stationary phases [2].

European Pharmacopoeia Impurity W Epimer Separation Method System Suitability

Defined Biological Activity Profile: 1'',2-Di-epi-perindopril, (1''R,2R)- vs. Active Perindoprilat Diastereomers

Comprehensive stereochemical–activity studies determined that out of the 32 perindoprilat stereoisomers (the active diacid metabolites), only four exhibited ACE inhibitory activity in the nanomolar range, while an additional four were approximately 10-fold less potent [1]. 1'',2-Di-epi-perindopril, (1''R,2R)- is the direct ester precursor to a diacid diastereomer that falls within this less active group, a distinction explicitly noted in structure–activity relationship analyses that identify the ring junction chirality as the discriminating parameter for in vivo activation [2]. This contrasts sharply with the clinically active perindoprilat, whose IC50 is 1.5–3.2 nM [3].

ACE Inhibition Structure-Activity Relationship Stereochemical Potency Classification

Optimal Application Scenarios for 1'',2-Di-epi-perindopril, (1''R,2R)- Based on Validated Differentiation Evidence


Validated HPLC Impurity Profiling for ANDA Submissions

Generic drug manufacturers submitting an Abbreviated New Drug Application (ANDA) for perindopril products must demonstrate quantitative control of EP Impurity W. The 98% certified purity of the (1''R,2R) single isomer eliminates the peak splitting and false positives introduced by mixed diastereomer reference standards [1], thereby ensuring compliance with ICH Q3A quantitation limits for unknown impurities.

Chiral Purity Method Development and System Suitability Testing

Analytical scientists developing chiral HPLC methods for perindopril API production require a pure single-isomer impurity to establish resolution metrics. Because the (1''R,2R) configuration generates a single, well-defined retention time distinct from the clinically required S-isomer , it is the only appropriate system suitability standard for evaluating column performance and mobile phase selectivity, unlike racemic mixtures that provide ambiguous chromatographic fingerprints [1].

Stereochemistry-Activity Relationship Studies in ACE Inhibitor Research

Academic and industrial research teams investigating the structural determinants of ACE inhibition utilize 1'',2-Di-epi-perindopril, (1''R,2R)- as a stereochemically defined negative-control compound. Its classification as a member of the ~10-fold less potent diastereomer group relative to the active perindoprilat provides a reliable baseline for distinguishing assay-specific activity from non-specific matrix effects in compound library screening campaigns.

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